Ylidene)methyl)phenoxy)ethan-1-amine

Catalog No.
S524763
CAS No.
1425944-22-4
M.F
C22H18N2O3
M. Wt
358.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ylidene)methyl)phenoxy)ethan-1-amine

CAS Number

1425944-22-4

Product Name

Ylidene)methyl)phenoxy)ethan-1-amine

IUPAC Name

2-[2-[(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamine

Molecular Formula

C22H18N2O3

Molecular Weight

358.39

InChI

InChI=1S/C22H18N2O3/c23-11-12-27-22-8-4-1-5-15(22)13-20-18-7-3-2-6-17(18)19-10-9-16(24(25)26)14-21(19)20/h1-10,13-14H,11-12,23H2

InChI Key

BJIFXXDQMBHYKG-DEDYPNTBSA-N

SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])OCCN

Solubility

Soluble in DMSO

Synonyms

CYD-2-11; CYD 2 11; CYD211;

Description

The exact mass of the compound Ylidene)methyl)phenoxy)ethan-1-amine is 358.1317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ylidene)methyl)phenoxy)ethan-1-amine, also known by its CAS number 1425944-22-4, is a chemical compound characterized by a complex structure that includes an ylidene group, a methyl group, a phenoxy group, and an ethanamine backbone. The molecular formula for this compound is C16H18N2O3C_{16}H_{18}N_2O_3. Its structure features a phenoxy moiety attached to an ethylamine chain, which is further linked to an ylidene functional group. This unique arrangement contributes to its potential reactivity and biological activity.

Typical of amines and ylidene compounds. Notably, it can undergo:

  • Condensation Reactions: The ylidene group can react with carbonyl compounds to form imines or related structures.
  • Nucleophilic Substitution: The amine group can act as a nucleophile, engaging in substitution reactions with electrophiles.
  • Hydrogen Bonding: The presence of the phenoxy and amine groups allows for intramolecular hydrogen bonding, which can stabilize certain conformations of the molecule.

Research indicates that compounds similar to ylidene)methyl)phenoxy)ethan-1-amine exhibit various biological activities. These may include:

  • Antimicrobial Properties: Many derivatives of phenoxy and amine compounds have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain structural analogs are being investigated for their potential in inhibiting tumor growth.
  • Neuroprotective Effects: Some studies suggest that related compounds may provide protective effects in neurodegenerative conditions.

The specific biological activity of ylidene)methyl)phenoxy)ethan-1-amine requires further investigation to elucidate its pharmacological profile.

The synthesis of ylidene)methyl)phenoxy)ethan-1-amine typically involves several steps:

  • Formation of Ylidene Intermediate: This can be achieved through the condensation of an appropriate aldehyde with an amine precursor.
  • Coupling with Phenoxy Group: The ylidene intermediate is then reacted with a phenol derivative to introduce the phenoxy functionality.
  • Final Amine Formation: The resulting compound is treated with ethylamine or a similar amine to finalize the structure.

For example, one method described involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with 4-aminoacetophenone in ethanol, followed by purification through crystallization techniques .

Ylidene)methyl)phenoxy)ethan-1-amine has potential applications in several fields:

  • Medicinal Chemistry: Given its structural characteristics, it may serve as a lead compound for developing new pharmaceuticals targeting various diseases.
  • Material Science: Compounds with similar structures have been explored for their use in nonlinear optical materials and supramolecular architectures .
  • Biochemical Research: It may be utilized as a research tool for studying enzyme interactions or receptor binding mechanisms.

Interaction studies involving ylidene)methyl)phenoxy)ethan-1-amine could focus on:

  • Ligand Binding: Research may explore how this compound interacts with specific biological targets, such as enzymes or receptors.
  • Mechanistic Pathways: Investigating the pathways through which it exerts its biological effects could provide insights into its therapeutic potential.

Such studies are crucial for understanding how modifications to its structure impact its activity and efficacy.

Similar Compounds: Comparison

Several compounds share structural similarities with ylidene)methyl)phenoxy)ethan-1-amine. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-[2-(E)-(2-nitrofluoren-9-ylidene)methyl]phenoxy]ethanamineContains a nitro group and fluorenylidene moietyEnhanced electronic properties due to nitro substitution
N,N-DimethylaminophenolSimple amine and phenol structureCommonly used in dye synthesis and as an intermediate in pharmaceuticals
4-AminophenylacetoneAmino group attached to an acetone backboneKnown for its use in synthesizing various pharmaceuticals

These compounds highlight the diversity within this chemical class, showcasing variations in biological activity and application potential.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Exact Mass

358.1317

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Li R, Ding C, Zhang J, Xie M, Park D, Ding Y, Chen G, Zhang G, Gilbert-Ross M, Zhou W, Marcus AI, Sun SY, Chen ZG, Sica GL, Ramalingam SS, Magis AT, Fu H, Khuri FR, Curran WJ, Owonikoko TK, Shin DM, Zhou J, Deng X. Modulation of Bax and mTOR for Cancer Therapeutics. Cancer Res. 2017 Jun 1;77(11):3001-3012. doi: 10.1158/0008-5472.CAN-16-2356. Epub 2017 Apr 5. PubMed PMID: 28381544; PubMed Central PMCID: PMC5503158.

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